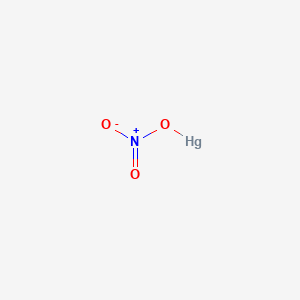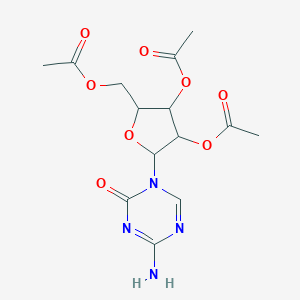
(2R,3R,4R,5R)-2-(Acétoxymethyl)-5-(4-amino-2-oxo-1,3,5-triazin-1(2H)-yl)tétrahydrofurane-3,4-diyl diacétate
Vue d'ensemble
Description
Le 2’,3’,5’-triacétyl-5-azacytidine est une forme de prodrogue de la 5-azacytidine, qui est un inhibiteur de la méthyltransférase de l’ADN . Ce composé est connu pour sa biodisponibilité orale et est utilisé dans diverses applications de recherche scientifique, en particulier dans le domaine de l’épigénétique .
Applications De Recherche Scientifique
2’,3’,5’-Triacetyl-5-Azacytidine has several scientific research applications:
Cancer Research: The compound is used in the study of myelodysplastic syndromes and certain types of cancer, where it helps in reducing DNA hypermethylation.
Virology: It has been shown to reduce HIV-1 infection in primary human CD4+ T cells.
Pharmacology: The compound is used to develop oral formulations of 5-Azacytidine for better bioavailability and therapeutic efficacy.
Mécanisme D'action
Le 2’,3’,5’-triacétyl-5-azacytidine agit comme une prodrogue qui est convertie en 5-azacytidine dans l’organisme . La 5-azacytidine s’incorpore dans l’ARN et l’ADN, perturbant le métabolisme de l’ARN et inhibant la synthèse des protéines et de l’ADN . Elle inhibe également la méthyltransférase de l’ADN, conduisant à l’hypo-méthylation de l’ADN et à la réactivation des gènes suppresseurs de tumeur . Ce double mécanisme le rend efficace dans le traitement des maladies associées à une méthylation anormale de l’ADN, telles que les syndromes myélodysplasiques et la leucémie myéloïde aiguë .
Composés similaires:
5-azacytidine : Le composé parent, qui est également un inhibiteur de la méthyltransférase de l’ADN.
Zébularine : Un analogue de la cytidine qui inhibe la méthylation de l’ADN et est utilisé dans les études épigénétiques.
Unicité : Le 2’,3’,5’-triacétyl-5-azacytidine est unique en raison de sa biodisponibilité orale accrue par rapport à la 5-azacytidine . L’acétylation des groupes hydroxyle améliore sa stabilité et son absorption dans le tractus gastro-intestinal, ce qui en fait une prodrogue plus efficace pour les applications thérapeutiques .
Analyse Biochimique
Biochemical Properties
The 2’,3’,5’-triacetyl-5-Azacytidine interacts with DNA methyltransferase, an enzyme that adds a methyl group to the DNA molecule . This interaction inhibits the function of the enzyme, thereby reducing the methylation of DNA . The reduced methylation can lead to changes in gene expression, as methylation is one way that cells control which genes are turned on or off .
Cellular Effects
In cells, 2’,3’,5’-triacetyl-5-Azacytidine can influence cell function by altering gene expression . By inhibiting DNA methyltransferase, it reduces DNA methylation, which can turn on genes that were previously turned off . This can have various effects on cellular processes, depending on the specific genes that are affected .
Molecular Mechanism
At the molecular level, 2’,3’,5’-triacetyl-5-Azacytidine exerts its effects by binding to DNA methyltransferase and inhibiting its function . This prevents the enzyme from adding a methyl group to the DNA molecule, which can change the way the DNA is read and interpreted by the cell . This can lead to changes in gene expression, which can have various effects on cell function .
Temporal Effects in Laboratory Settings
The effects of 2’,3’,5’-triacetyl-5-Azacytidine can change over time in laboratory settings . Over time, the compound may be metabolized or degraded, which can reduce its effects . Long-term effects on cellular function can also be observed, as changes in gene expression can have lasting impacts on cell function .
Dosage Effects in Animal Models
The effects of 2’,3’,5’-triacetyl-5-Azacytidine can vary with different dosages in animal models . At lower doses, the compound may have subtle effects on gene expression and cell function . At higher doses, the compound may have more pronounced effects, potentially leading to toxic or adverse effects .
Metabolic Pathways
2’,3’,5’-triacetyl-5-Azacytidine is involved in the metabolic pathway of DNA methylation . It interacts with DNA methyltransferase, an enzyme that adds a methyl group to the DNA molecule . By inhibiting this enzyme, it can affect the levels of DNA methylation, which can have various effects on cell function .
Transport and Distribution
The transport and distribution of 2’,3’,5’-triacetyl-5-Azacytidine within cells and tissues can vary depending on various factors . The compound can interact with various transporters or binding proteins, which can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of 2’,3’,5’-triacetyl-5-Azacytidine can vary depending on various factors . The compound may be directed to specific compartments or organelles based on various signals or post-translational modifications . The localization of the compound can affect its activity or function .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du 2’,3’,5’-triacétyl-5-azacytidine implique généralement l’acétylation de la 5-azacytidine. Le processus comprend la réaction de la 5-azacytidine avec l’anhydride acétique en présence d’une base telle que la pyridine . La réaction est effectuée sous des conditions de température contrôlée pour assurer l’acétylation sélective des groupes hydroxyle aux positions 2’, 3’ et 5’ .
Méthodes de production industrielle : En milieu industriel, la production du 2’,3’,5’-triacétyl-5-azacytidine suit une voie de synthèse similaire, mais à plus grande échelle. Le processus implique l’utilisation de grands réacteurs et un contrôle précis des paramètres réactionnels pour obtenir un rendement et une pureté élevés . Le produit est ensuite purifié en utilisant des techniques telles que la cristallisation ou la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions : Le 2’,3’,5’-triacétyl-5-azacytidine subit diverses réactions chimiques, notamment l’hydrolyse, l’oxydation et la substitution .
Réactifs et conditions courants:
Substitution : Des réactions de substitution nucléophile peuvent se produire aux positions acétylées, conduisant à la formation de dérivés substitués.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent la 5-azacytidine et ses divers dérivés, en fonction des conditions réactionnelles et des réactifs utilisés .
4. Applications de recherche scientifique
Le 2’,3’,5’-triacétyl-5-azacytidine a plusieurs applications de recherche scientifique:
Comparaison Avec Des Composés Similaires
5-Azacytidine: The parent compound, which is also an inhibitor of DNA methyltransferase.
Zebularine: A cytidine analog that inhibits DNA methylation and is used in epigenetic studies.
Uniqueness: 2’,3’,5’-Triacetyl-5-Azacytidine is unique due to its enhanced oral bioavailability compared to 5-Azacytidine . The acetylation of the hydroxyl groups improves its stability and absorption in the gastrointestinal tract, making it a more effective prodrug for therapeutic applications .
Propriétés
IUPAC Name |
[3,4-diacetyloxy-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)oxolan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O8/c1-6(19)23-4-9-10(24-7(2)20)11(25-8(3)21)12(26-9)18-5-16-13(15)17-14(18)22/h5,9-12H,4H2,1-3H3,(H2,15,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQJVHISAFFLMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC(=NC2=O)N)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30908161 | |
| Record name | 4-Imino-1-(2,3,5-tri-O-acetylpentofuranosyl)-1,4-dihydro-1,3,5-triazin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30908161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10302-78-0 | |
| Record name | NSC291930 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291930 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Imino-1-(2,3,5-tri-O-acetylpentofuranosyl)-1,4-dihydro-1,3,5-triazin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30908161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does TAC compare to azacitidine in terms of bioavailability and stability? What are the implications for clinical use?
A1: TAC demonstrates significantly improved pharmacokinetic properties compared to azacitidine, including enhanced bioavailability, solubility, and stability []. This improved profile makes TAC a promising candidate for oral administration, which could translate into easier treatment regimens and potentially better patient compliance compared to the currently available intravenous azacitidine.
Q2: What are the next steps in the research and development of TAC?
A3: Further investigation is needed to elucidate the metabolic pathway of TAC, confirm its activity profile, and evaluate its potential for clinical use []. This includes preclinical studies to optimize dosing and assess potential toxicity, followed by clinical trials to evaluate its safety and efficacy in humans.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chloro-7,12-dihydrobenzo[c]phenarsazine](/img/structure/B80616.png)



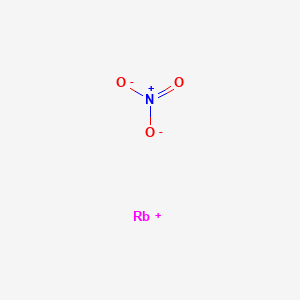
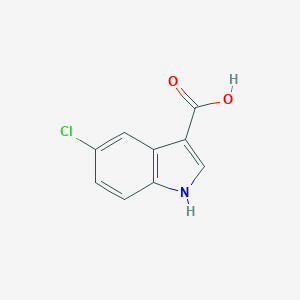
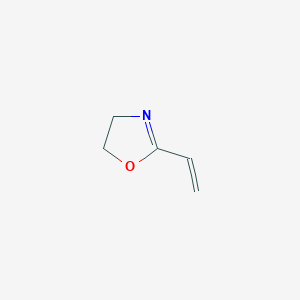
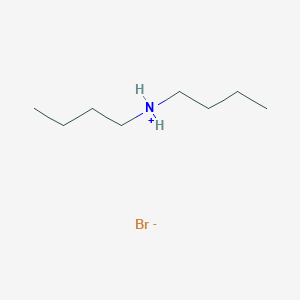
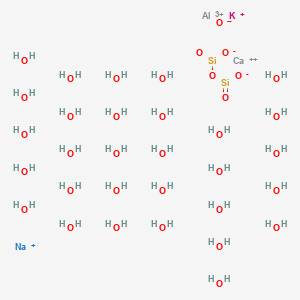
![Bicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B80641.png)

![4'-Fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B80646.png)
